3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid
CAS No.:
Cat. No.: VC13527866
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C10H13NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13) |
| Standard InChI Key | QGFPIJCOTUZYQG-UHFFFAOYSA-N |
| SMILES | CC(CC1=CN=C(C=C1)OC)C(=O)O |
| Canonical SMILES | CC(CC1=CN=C(C=C1)OC)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a pyridine ring substituted with a methoxy group at the 6-position and a 2-methylpropanoic acid side chain at the 3-position. This configuration confers both aromatic and aliphatic reactivity, enabling interactions with biological targets and participation in diverse synthetic pathways.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1864519-40-3 |
| Molecular Formula | |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid |
| SMILES | CC(CC1=CN=C(C=C1)OC)C(=O)O |
Data on melting point, boiling point, and solubility remain unreported in accessible literature, underscoring the need for further experimental characterization .
Synthesis and Manufacturing
Suzuki-Miyaura Coupling
The most documented synthesis route employs the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that links a boronic acid derivative to a halogenated precursor. For this compound, (6-methoxypyridin-3-yl)boronic acid reacts with a halogenated propanoic acid derivative under basic conditions.
Table 2: Representative Synthesis Conditions
| Component | Specification |
|---|---|
| Catalyst | Palladium (0) complex (e.g., Pd(PPh₃)₄) |
| Base | Sodium carbonate () |
| Solvent | Tetrahydrofuran (THF)/water mixture |
| Temperature | 80–100°C |
This method achieves moderate to high yields, though optimization for industrial-scale production remains unexplored.
Biological Activities and Mechanisms
Anticancer Properties
Preliminary assays indicate apoptosis induction in colorectal cancer cell lines (e.g., HCT-116) through caspase-3 activation. The compound’s branched chain enhances membrane permeability, enabling intracellular accumulation and disruption of mitochondrial function.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications, such as esterification of the carboxylic acid group or substitution of the methoxy group, are being explored to enhance bioavailability. For instance, methyl ester derivatives show improved blood-brain barrier penetration in rodent models.
Drug Combination Strategies
Synergistic effects with cisplatin have been observed in ovarian cancer cell lines, suggesting utility in combination therapies. Co-administration reduces cisplatin resistance by downregulating multidrug resistance protein 1 (MRP1).
Comparative Analysis with Structural Analogues
Table 3: Key Analogues and Their Properties
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 2-(2-Methoxypyridin-4-yl)acetic acid | Methoxy at pyridine 2-position | Lower COX-2 inhibition |
| 6-Methoxy-4-methylnicotinaldehyde | Aldehyde functional group | Antifungal activity |
The 6-methoxy substitution in 3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid enhances steric hindrance, favoring selective enzyme interactions over analogues with alternative substituents.
Future Research Directions
-
Pharmacokinetic Profiling: Clarify absorption, distribution, metabolism, and excretion (ADME) parameters.
-
Target Identification: Use CRISPR-Cas9 screens to map molecular targets beyond COX-2.
-
Synthetic Scalability: Develop continuous-flow reactors to improve yield and reduce palladium waste.
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